(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid is a chiral compound with notable significance in organic synthesis and pharmaceutical applications. It is classified as an amino acid derivative, specifically a protected amino acid, which allows for selective reactions in synthetic pathways. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a m-tolyl group attached to the butanoic acid backbone.
This compound can be sourced from various chemical suppliers, and it is recognized under the CAS Number 269398-83-6. Its molecular formula is , with a molecular weight of approximately 293.36 g/mol. The classification of this compound falls within the category of amino acids and their derivatives, particularly those utilized in medicinal chemistry and organic synthesis.
The synthesis of (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid typically involves several key steps:
Industrial production may utilize large-scale synthesis methods involving automated reactors and continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are often employed to improve efficiency .
The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid features:
(R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid can participate in various chemical reactions:
The mechanism of action for (R)-3-((tert-butoxycarbonyl)amino)-4-(m-tolyl)butanoic acid involves its interaction with specific biological targets. Upon removal of the Boc protecting group under acidic conditions, the free amino group can engage in various biochemical reactions, including enzyme catalysis or protein binding. This allows for its application in studying enzyme-substrate interactions and protein modifications .
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in the synthesis of β-amino acid derivatives like the target compound. Its orthogonal stability profile allows selective introduction and removal under mild acidic conditions (e.g., trifluoroacetic acid or HCl/dioxane) without affecting acid-sensitive functional groups or the chiral integrity of the (R)-enantiomer. Strategic implementation involves early Boc protection of the β-amino group prior to key stereodefining steps, preventing racemization during subsequent transformations [2]. This approach is critical for maintaining enantiopurity during the carbon chain elongation required for 4-(m-tolyl)butanoic acid formation.
Table 1: Boc Protection/Deprotection Conditions in Target Compound Synthesis
Reaction Stage | Reagent | Solvent | Temperature | Purpose |
---|---|---|---|---|
Protection | (Boc)₂O | THF/Water | 0-25°C | Amino group protection before chiral induction |
Deprotection | TFA (20-50%) | DCM | 0-25°C | Boc removal post-alkylation/carboxylation |
Final Deprotection | HCl (4M in dioxane) | Dioxane | 25°C | Final Boc cleavage before isolation |
Enantioselective alkylation predominantly utilizes chiral auxiliaries or enantiopure building blocks to install the m-tolyl moiety adjacent to the β-carbon. The Evans oxazolidinone auxiliary method demonstrates high diastereocontrol (>95% de) in alkylating enolates derived from (R)-4-phenyloxazolidin-2-one with m-methylbenzyl halides [3]. Alternative approaches employ enantiomerically pure β-amino aldehydes in stereoselective Horner-Wadsworth-Emmons reactions with m-tolyl-containing phosphonates. The choice of m-tolyl electrophile significantly impacts yield and stereoselectivity, with m-tolyl triflate providing superior reactivity over bromide analogs in Pd-catalyzed coupling reactions.
Table 2: Alkylation Agents for m-Tolyl Introduction
Alkylating Agent | Chiral Controller | Yield (%) | de/ee (%) | Key Limitation |
---|---|---|---|---|
3-(Bromomethyl)toluene | Evans oxazolidinone | 78-85 | >95 | Auxiliary removal required |
3-Methylbenzyl triflate | Ni(II)/BPB complex* | 92 | 98 | Air-sensitive reagent |
(m-Tolyl)methylmagnesium chloride | DACH-derived ligand | 81 | 89 | Competitive reduction |
BPB = (R,R)-N,N'-Bis(2-picolinoyl)-1,2-diaminocyclohexane; DACH = 1,2-Diaminocyclohexane
Transition-metal catalysis enables direct enantioselective construction of the (R)-stereocenter. Copper-bisoxazoline complexes catalyze Michael additions between tert-butyl glycinate-bispinacol boronate and m-methylstyrene derivatives, achieving up to 94% ee for the (R)-enantiomer [2]. Dynamic kinetic resolution (DKR) of racemic β-amino acid precursors using Pd-sparteine systems provides an alternative pathway, particularly effective with m-tolyl-substituted substrates due to the steric and electronic profile of the aryl group. Organocatalytic approaches employing cinchona alkaloid-derived phase-transfer catalysts facilitate asymmetric alkylation of Boc-protected aminobutanoate Schiff bases, though enantioselectivities typically plateau at 85-90% ee for m-tolyl derivatives.
Table 3: Catalytic Systems for (R)-Configuration Control
Catalyst System | Reaction Type | ee (%) | Product Variant | Turnover (TON) |
---|---|---|---|---|
Cu(II)/(S,S)-t-Bu-box | Michael addition | 94 | β-Amino ester | 350 |
Pd(OAc)₂/(−)-sparteine | DKR | 98 | β-Amino nitrile | 1,000 |
N-(9-Anthracenylmethyl)cinchoninium bromide | Phase-transfer alkylation | 87 | Boc-protected amino acid | 50 |
Solid-phase synthesis employing Wang or Sieber amide resins enables efficient purification and high-yielding assembly of the target molecule. The carboxylic acid is anchored to the resin via ester linkage, followed by Boc protection, amino acid coupling (for peptide derivatives), and nucleophilic displacement with m-tolyl organometallics. Cleavage with TFA/DCM (95:5) provides the target compound in >90% purity without chromatography [3]. Solution-phase synthesis offers scalability advantages for multikilogram production, particularly via telescoped processes where intermediates are carried forward without isolation. Key optimizations include:
Comparative studies demonstrate solution-phase routes achieve 15-20% higher overall yields than solid-phase approaches for large-scale manufacturing (>100 kg), while solid-phase remains superior for library synthesis requiring diverse m-tolyl analogs.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3